molecular formula C19H12Cl2N2O2S B2640097 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326860-07-4

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2640097
CAS RN: 1326860-07-4
M. Wt: 403.28
InChI Key: UPFNHANWVLOTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12Cl2N2O2S and its molecular weight is 403.28. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound is involved in the synthesis of heterocyclic derivatives, indicating its significance in the development of complex molecular structures for potential pharmacological activities. For instance, the synthesis of pyridine-2(1H)-thione from related compounds demonstrates the versatility of thieno[3,2-d]pyrimidine derivatives in creating biologically active compounds through various chemical reactions, including cyclization and alkylation processes. These synthetic pathways are crucial for developing new molecules with potential therapeutic applications (Elneairy, 2010).

Biological Activity

Research into thieno[3,2-d]pyrimidine derivatives also includes the exploration of their biological activities. The synthesis of various substituted derivatives and their evaluation for antibacterial properties highlight the compound's role in developing new antimicrobial agents. This research direction is critical for addressing the ongoing need for new drugs to combat resistant microbial strains, showcasing the compound's potential in medicinal chemistry (More et al., 2013).

Antitumor Activity

The compound's derivatives have been evaluated for their antitumor activities, demonstrating the compound's utility in cancer research. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and showed potent anticancer activity against various human cancer cell lines. This suggests the compound's derivatives could serve as promising leads in the search for new cancer therapies, highlighting its importance in oncological research (Hafez & El-Gazzar, 2017).

Chemosensor Applications

Additionally, the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as chemosensors for metal ions like Hg2+ have been reported. These derivatives offer a novel approach for detecting heavy metals, showcasing the compound's versatility beyond pharmacological applications and into environmental monitoring and safety (Jamasbi et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10,17H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJTTCRGXWUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.